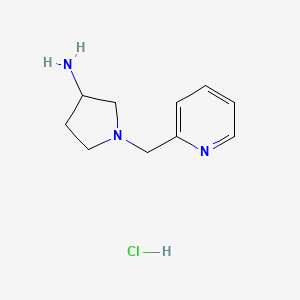

1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine hydrochloride

Description

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c11-9-4-6-13(7-9)8-10-3-1-2-5-12-10;/h1-3,5,9H,4,6-8,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXZUAWVZNGFFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348165-25-3 | |

| Record name | 3-Pyrrolidinamine, 1-(2-pyridinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348165-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine hydrochloride typically involves the reaction of pyridine-2-carbaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine in the pyrrolidine ring and the pyridine moiety are susceptible to oxidation under specific conditions.

Key Reactions:

-

N-Oxide Formation: The pyridine ring undergoes oxidation to form N-oxides using agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA). This reaction typically occurs under mild acidic or neutral conditions.

-

Amine Oxidation: The pyrrolidine tertiary amine can oxidize to form nitroxide radicals or hydroxylamine derivatives under strong oxidative conditions (e.g., KMnO₄ or RuO₄).

Typical Conditions:

| Reaction Type | Reagents | Temperature | Time |

|---|---|---|---|

| Pyridine N-oxidation | 30% H₂O₂ in AcOH | 50–70°C | 4–6 hr |

| Amine Oxidation | KMnO₄ in H₂SO₄ | 0–25°C | 1–2 hr |

Reduction Reactions

Reductive transformations primarily target the pyridine ring or the hydrochloride salt’s counterion.

Key Reactions:

-

Pyridine Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative, altering the compound’s basicity and solubility.

-

Nitro Group Reduction: If nitro substituents are present (in analogs), they reduce to amines using SnCl₂ or Fe/HCl.

Example Reaction Pathway:

Catalytic Hydrogenation Conditions:

| Catalyst | Pressure | Solvent | Yield |

|---|---|---|---|

| 10% Pd/C | 1–3 atm | EtOH/H₂O | 70–85% |

Substitution Reactions

The pyridine ring and pyrrolidine nitrogen participate in nucleophilic and electrophilic substitutions.

Key Reactions:

-

Electrophilic Aromatic Substitution (EAS): Pyridine undergoes sulfonation or nitration at elevated temperatures (e.g., H₂SO₄/SO₃ for sulfonation).

-

Nucleophilic Substitution: The pyrrolidine nitrogen reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts under basic conditions .

Reagent Compatibility Table:

| Reaction Type | Reagents | Products Formed |

|---|---|---|

| EAS (Nitration) | HNO₃/H₂SO₄ | 3-Nitro-pyridine derivative |

| Alkylation | CH₃I, K₂CO₃ | N-Methylpyrrolidinium salt |

Acid-Base and Salt Formation

The hydrochloride salt exhibits pH-dependent solubility and participates in acid-base equilibria.

Key Properties:

-

pKa Values:

-

Counterion Exchange: The hydrochloride salt can be converted to other salts (e.g., sulfate, citrate) via metathesis reactions.

Complexation and Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming coordination complexes with transition metals.

Example Complexes:

-

Copper(II) Complexes: Forms stable octahedral complexes with Cu²⁺ in aqueous ethanol, characterized by UV-Vis absorption at 600–700 nm .

-

Catalytic Applications: Used in asymmetric catalysis for C–N bond formation when complexed with chiral ligands .

Stability and Degradation

The compound degrades under harsh conditions:

-

Thermal Degradation: Decomposes above 200°C, releasing pyridine and pyrrolidine fragments.

-

Photolysis: UV light induces ring-opening reactions, forming imine and amine byproducts.

Scientific Research Applications

1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.

Industry: It is utilized in the development of new materials and as a catalyst in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings allow the compound to bind effectively to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: Electron-withdrawing groups (e.g., nitro in , fluorine in ) enhance stability and binding affinity to hydrophobic targets.

- Ring Size : Piperidine derivatives (e.g., ) exhibit distinct conformational preferences compared to pyrrolidine, affecting receptor selectivity.

- Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher solubility than monohydrochlorides but may require adjusted pH in formulations.

Biological Activity

1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine hydrochloride is a heterocyclic compound that exhibits significant biological activity, particularly in medicinal chemistry. Its structure, consisting of a pyridine ring linked to a pyrrolidine ring via a methylene bridge, allows for various chemical interactions that can modulate biological pathways. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine-2-carbaldehyde with pyrrolidine in the presence of reducing agents such as lithium aluminum hydride. The general reaction pathway is as follows:

- Formation of the Aldehyde : Pyridine-2-carbaldehyde serves as the starting material.

- Nucleophilic Attack : Pyrrolidine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

- Reduction : The resulting intermediate is reduced to form the amine.

- Hydrochloride Salt Formation : The amine is then converted to its hydrochloride salt for improved solubility and stability.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, including:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and metabolic processes, suggesting potential anticancer properties.

- Receptor Modulation : The compound can bind to specific receptors, potentially influencing signaling pathways critical for cellular function.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. In vitro tests have shown promising results against various bacterial strains:

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Other Pyrrolidine Derivatives | Varies | Multiple strains |

These findings indicate that structural modifications can enhance antimicrobial efficacy, making this compound a candidate for further development in antibiotic therapies .

Case Studies

Several case studies have explored the biological activity of similar compounds and their derivatives:

- Antitubercular Activity : A study on related compounds demonstrated significant inhibition of Mycobacterium tuberculosis growth, with some derivatives showing MIC values as low as 0.2 µg/mL .

- Anticancer Properties : Research has identified compounds with structural similarities that exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may also possess such properties .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the pyridine and pyrrolidine rings can significantly alter biological activity:

| Modification | Effect on Activity |

|---|---|

| Substituents on Pyridine Ring | Enhanced binding affinity to targets |

| Variations in Alkyl Chains | Altered pharmacokinetics and bioavailability |

These insights are crucial for designing more effective analogs with improved therapeutic profiles .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine hydrochloride with high enantiomeric purity?

Answer:

Synthesis of this compound requires careful selection of protecting groups and catalysts. For enantioselective synthesis, consider using chiral auxiliaries or asymmetric catalysis. For example, Fe₂O₃@SiO₂/In₂O₃ nanocomposites have been employed as heterogeneous catalysts in similar pyrrolidine derivatives to enhance reaction efficiency and stereocontrol . Boc-protected intermediates (e.g., (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride) can be used to stabilize reactive amine groups during synthesis, followed by deprotection under acidic conditions . Optimize reaction parameters (temperature, solvent, catalyst loading) using HPLC or LC-MS to monitor enantiomeric excess and purity .

Basic: What analytical techniques are optimal for characterizing the structural integrity of this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : Confirm regiochemistry of the pyridinylmethyl and pyrrolidinylamine groups.

- Mass Spectrometry (MS) : Validate molecular weight (e.g., compare with theoretical values; molecular formulas like C₁₀H₁₅N₃·HCl are typical for similar hydrochlorides ).

- HPLC : Assess purity (>98% is standard for research-grade material) and monitor degradation products under stress conditions .

- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are accessible.

Basic: What safety protocols are critical when handling this hydrochloride salt in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or aerosols, as respiratory irritation is a risk .

- First Aid : For skin contact, rinse immediately with water for ≥15 minutes; for ingestion, seek medical attention and provide SDS details .

- Storage : Keep in sealed containers under inert atmosphere (N₂/Ar) to prevent hygroscopic degradation .

Advanced: How can researchers design stability studies to evaluate decomposition pathways under varying pH and temperature?

Answer:

- Experimental Design :

- Stress Testing : Expose the compound to accelerated conditions (e.g., 40–80°C, pH 1–13) and monitor degradation via LC-MS or TGA .

- Kinetic Analysis : Plot degradation rates to identify Arrhenius activation energies and critical stability thresholds.

- Hazardous Byproducts : Anticipate decomposition products like chlorinated hydrocarbons or nitrogen oxides, which are common in pyrrolidine derivatives under oxidative conditions .

- Data Interpretation : Compare stability profiles with structurally analogous compounds (e.g., 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) to infer reactivity trends .

Advanced: How can contradictions in biological activity data across studies be systematically resolved?

Answer:

- Reproducibility Checks :

- Meta-Analysis : Aggregate data from multiple studies to identify outliers or confounding variables (e.g., differences in cell lines or animal models).

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track metabolic pathways and confirm target engagement .

Advanced: What strategies mitigate batch-to-batch variability during scale-up synthesis?

Answer:

- Process Optimization : Use design-of-experiment (DoE) models to identify critical parameters (e.g., reaction time, stoichiometry).

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

- Purification : Employ recrystallization or column chromatography to isolate high-purity batches (>99%) and characterize residual impurities via GC-MS .

Advanced: How can researchers investigate the compound’s interaction with biological targets at the molecular level?

Answer:

- Biophysical Methods :

- SPR (Surface Plasmon Resonance) : Measure binding kinetics to receptors or enzymes.

- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.

- Computational Modeling : Perform molecular docking using crystal structures of homologous proteins (e.g., pyridine-binding enzymes) to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.